molecular formula C14H21NO3S B4423387 4-[(4-butylphenyl)sulfonyl]morpholine

4-[(4-butylphenyl)sulfonyl]morpholine

Cat. No. B4423387
M. Wt: 283.39 g/mol
InChI Key: HNCUQRMKWHPVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-butylphenyl)sulfonyl]morpholine, also known as BMS-986020, is a small molecule drug candidate that has been developed for the treatment of inflammatory diseases, such as osteoarthritis and rheumatoid arthritis.

Mechanism of Action

4-[(4-butylphenyl)sulfonyl]morpholine works by inhibiting the activity of PDE4, an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in immune cells. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and chemokines. This compound also inhibits the activity of ICE, an enzyme that is involved in the processing of pro-inflammatory cytokines, further reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and joint damage in animal models of arthritis. It also reduces the levels of pro-inflammatory cytokines and chemokines in the synovial fluid of arthritic joints. This compound has been found to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

4-[(4-butylphenyl)sulfonyl]morpholine has several advantages as a potential treatment for inflammatory diseases. It has demonstrated significant efficacy in preclinical studies, and its mechanism of action is well-understood. This compound has also been found to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, there are some limitations to its use in lab experiments. This compound is a small molecule drug candidate, and as such, it may have limited bioavailability and may be subject to rapid metabolism and elimination in vivo.

Future Directions

There are several future directions for the research and development of 4-[(4-butylphenyl)sulfonyl]morpholine. One potential direction is the optimization of its pharmacokinetic properties, such as improving its bioavailability and reducing its metabolism and elimination. Another direction is the evaluation of its efficacy in clinical trials, particularly in patients with osteoarthritis and rheumatoid arthritis. This compound may also have potential applications in other inflammatory diseases, such as psoriasis and inflammatory bowel disease, which could be explored in future studies. Finally, the development of novel PDE4 inhibitors, based on the structure of this compound, could lead to the discovery of more effective and selective anti-inflammatory drugs.

Scientific Research Applications

4-[(4-butylphenyl)sulfonyl]morpholine has been extensively studied for its anti-inflammatory properties, particularly in the treatment of osteoarthritis and rheumatoid arthritis. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase 4 (PDE4) and interleukin-1β-converting enzyme (ICE), which are involved in the inflammatory response. In preclinical studies, this compound has demonstrated significant efficacy in reducing inflammation and joint damage in animal models of arthritis.

properties

IUPAC Name

4-(4-butylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-2-3-4-13-5-7-14(8-6-13)19(16,17)15-9-11-18-12-10-15/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCUQRMKWHPVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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